molecular formula C14H16N4O2 B11458744 3-(morpholin-4-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one

3-(morpholin-4-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one

Cat. No.: B11458744
M. Wt: 272.30 g/mol
InChI Key: CLYMNAXDQCKBLM-UHFFFAOYSA-N
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Description

3-morpholino-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a complex heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholino-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-morpholino-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines .

Scientific Research Applications

3-morpholino-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-morpholino-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one involves its interaction with specific molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell signaling pathways . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

11-morpholin-4-yl-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one

InChI

InChI=1S/C14H16N4O2/c19-13-11-10-3-1-2-9(10)8-15-12(11)16-14(17-13)18-4-6-20-7-5-18/h8H,1-7H2,(H,15,16,17,19)

InChI Key

CLYMNAXDQCKBLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)N4CCOCC4

Origin of Product

United States

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